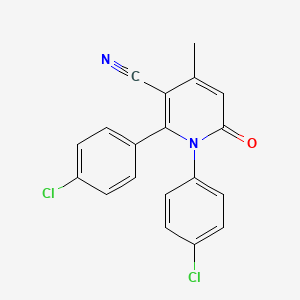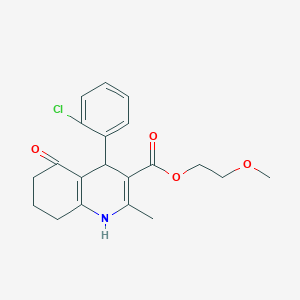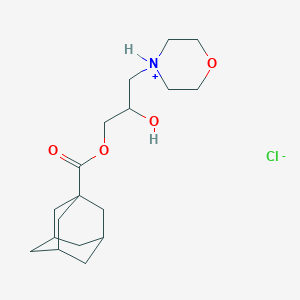![molecular formula C22H30FNO2S B5997564 5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine](/img/structure/B5997564.png)
5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a sulfonylethyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-ditert-butyl-4-fluorobenzene with a sulfonyl chloride derivative under basic conditions to form the sulfonylethyl intermediate. This intermediate is then reacted with 2-methylpyridine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine involves its interaction with specific molecular targets. The sulfonylethyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(3,5-Ditert-butyl-4-chlorophenyl)sulfonylethyl]-2-methylpyridine
- 5-[2-(3,5-Ditert-butyl-4-bromophenyl)sulfonylethyl]-2-methylpyridine
Uniqueness
5-[2-(3,5-Ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[2-(3,5-ditert-butyl-4-fluorophenyl)sulfonylethyl]-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FNO2S/c1-15-8-9-16(14-24-15)10-11-27(25,26)17-12-18(21(2,3)4)20(23)19(13-17)22(5,6)7/h8-9,12-14H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEHDOSJYWQEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCS(=O)(=O)C2=CC(=C(C(=C2)C(C)(C)C)F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-2-biphenylyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5997502.png)
![2-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5997507.png)
![N-(4-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5997515.png)

![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5997546.png)
![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B5997550.png)
![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B5997556.png)


![2-{2-[(2,3-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5997578.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5997584.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5997596.png)
![4-[[3-[2-Hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]methyl]-1-phenylpiperazin-2-one](/img/structure/B5997597.png)
